Disuccinimidyl adipate

Description

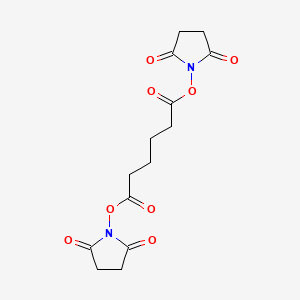

Structure

3D Structure

Properties

IUPAC Name |

bis(2,5-dioxopyrrolidin-1-yl) hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O8/c17-9-5-6-10(18)15(9)23-13(21)3-1-2-4-14(22)24-16-11(19)7-8-12(16)20/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZXZDMVRZJZST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459630 | |

| Record name | Di(N-succinimidyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59156-70-6 | |

| Record name | Adipic acid bis(N-hydroxysuccinimide) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059156706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di(N-succinimidyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADIPIC ACID BIS(N-HYDROXYSUCCINIMIDE) ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W98WEU25G4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Disuccinimidyl Adipate (DSA) for Bioconjugation

Introduction

Disuccinimidyl adipate (DSA) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker, a class of reagents fundamental to modern biochemistry, drug development, and proteomics.[1] Its structure features two NHS ester groups connected by a six-carbon adipate spacer, enabling the covalent linkage of molecules containing primary amines.[1][2] This guide provides an in-depth exploration of the chemical properties, reaction mechanisms, and practical applications of DSA, offering researchers and drug development professionals the foundational knowledge required for its effective implementation. The adipate spacer arm lends moderate flexibility and spacing to the resulting conjugates, making DSA a versatile tool for stabilizing protein-protein interactions, creating antibody-drug conjugates (ADCs), and functionalizing biomaterials.[2]

Core Chemical and Physical Properties

A thorough understanding of DSA's physicochemical properties is paramount for designing and executing successful crosslinking experiments. These properties dictate its solubility, stability, and reactivity.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₆N₂O₈ | [3][4] |

| Molecular Weight | 340.28 g/mol | [1][3] |

| CAS Number | 59156-70-6 | [4] |

| Appearance | White to off-white solid/crystalline solid | [5][6][7] |

| Purity | Typically ≥95-98% | [4] |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in aqueous buffers | [6][8] |

| Storage | Store at -20°C, protected from moisture | [2][8] |

Mechanism of Action: Amine-Reactive Crosslinking

The utility of DSA is rooted in the reactivity of its terminal N-hydroxysuccinimide (NHS) esters towards primary amines (-NH₂). This reaction is a nucleophilic acyl substitution, which is highly efficient and forms stable, covalent amide bonds.

Causality of Reaction Conditions: The reaction is critically dependent on pH.[4] The primary amine of a lysine residue or a protein's N-terminus must be deprotonated to act as a potent nucleophile.[9]

-

Optimal pH: The reaction is most efficient in the pH range of 7.0 to 9.0.[4][10] In this range, a sufficient population of primary amines is deprotonated and nucleophilic, while the rate of hydrolysis of the NHS ester remains manageable.[9][10]

-

Acidic Conditions (pH < 7): Protonation of the amine group significantly reduces its nucleophilicity, drastically slowing the reaction rate. While crosslinking can occur at pH levels as low as 5.0, the efficiency is markedly reduced.[9]

-

Alkaline Conditions (pH > 9): While the amine is highly reactive, the competing hydrolysis of the NHS ester group accelerates significantly, reducing the overall yield of the desired conjugate.[1][10]

The reaction proceeds as follows: the deprotonated primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, displacing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[1]

Caption: General workflow for protein crosslinking with DSA.

Considerations for Experimental Design

-

Buffer Selection: The single most critical parameter is the use of an amine-free buffer during the crosslinking reaction. Buffers like Tris, glycine, or ammonium salts contain primary amines that will compete with the target protein, inhibiting the reaction. [10]* DSA Concentration: The concentration of DSA must be optimized. Insufficient crosslinker will result in low yield, while excessive amounts can lead to extensive intra-molecular crosslinking, protein precipitation, or modification of non-target residues. [11]* Hydrolysis: NHS esters are susceptible to hydrolysis, a competing reaction that increases with pH and time. [1]Reactions should be set up promptly after preparing the DSA solution, and aqueous solutions of the crosslinker should not be stored. [6][7]

References

-

An S, et al. Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine. 2018 Oct;36:553-562. [Link]

-

Di(N-succinimidyl)adipate (DSA), CAS 59156-70-6. AxisPharm. [Link]

-

This compound. PubChem. [Link]

-

Di-(N-succinimidyl) adipate. CF Plus Chemicals. [Link]

-

DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex. National Institutes of Health (NIH). [Link]

-

How to cross-link proteins. National Centre for Biological Sciences. [Link]

-

DSS Crosslinking Protocol. ResearchGate. [Link]

-

What solvents are DMSO/DMF miscible with? Reddit. [Link]

-

Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels. ResearchGate. [Link]

-

Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels. National Institutes of Health (NIH). [Link]

-

pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. National Institutes of Health (NIH). [Link]

-

DMF Work-up and Solubility Issues. Reddit. [Link]

-

Rational Modification of a Cross-Linker for Improved Flexible Protein Structure Modeling. National Institutes of Health (NIH). [Link]

-

Hydrolytic stability of end-linked hydrogels from PLGA–PEG–PLGA macromonomers terminated by α,ω-itaconyl groups. Royal Society of Chemistry. [Link]

-

Molecular Solvents – Replacements for DMF, DMAC, NMP. Wordpress. [Link]

Sources

- 1. Buy Di(N-succinimidyl) adipate | 59156-70-6 [smolecule.com]

- 2. Di(N-succinimidyl)adipate (DSA), CAS 59156-70-6 | AxisPharm [axispharm.com]

- 3. This compound | C14H16N2O8 | CID 11233085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Di-(N-succinimidyl) adipate — CF Plus Chemicals [cfplus.cz]

- 5. covachem.com [covachem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Di(N-succinimidyl)adipate, 59156-70-6 | BroadPharm [broadpharm.com]

- 9. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]

The Definitive Guide to Disuccinimidyl Adipate (DSA) Crosslinking: Mechanism, Optimization, and Application

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the mechanism of action and practical application of Disuccinimidyl Adipate (DSA). Moving beyond a simple recitation of protocols, this document elucidates the underlying chemical principles, provides field-proven insights for experimental design, and equips the reader with the knowledge to confidently and effectively utilize this powerful homobifunctional crosslinking agent.

Introduction: The Power of Proximity and Covalent Capture

In the intricate landscape of cellular biology and drug development, understanding the spatial relationships and transient interactions between proteins is paramount. Chemical crosslinking has emerged as an indispensable tool for "freezing" these interactions, transforming ephemeral proximities into stable, covalently-linked complexes that can be isolated and analyzed. This compound (DSA) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker, valued for its ability to covalently link molecules containing primary amines.[1][2] Its structure features two NHS ester groups connected by a 6-carbon aliphatic spacer arm, making it a versatile reagent for studying protein-protein interactions, conjugating biomolecules, and stabilizing protein complexes for structural analysis.[1][3]

The Core Mechanism: A Tale of Two Reactions

The efficacy of DSA, and indeed all NHS ester-based crosslinkers, hinges on a finely tuned chemical reaction that is both specific and efficient under physiological conditions. The process is best understood as a competition between the desired aminolysis (the crosslinking reaction) and the undesirable hydrolysis.

The Primary Reaction: Nucleophilic Acyl Substitution

The core of DSA's mechanism of action is the reaction of its N-hydroxysuccinimide (NHS) ester groups with primary amines (-NH₂).[1][4] These primary amines are predominantly found on the N-terminus of polypeptide chains and the side chain of lysine (Lys, K) residues within proteins.[5] The reaction proceeds via a nucleophilic acyl substitution, where the deprotonated primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester.[4][6] This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.[4][7]

The Competing Reaction: Hydrolysis

The primary challenge in any NHS ester conjugation is the competing reaction of hydrolysis, where water molecules attack the NHS ester, cleaving it and rendering it inactive for conjugation.[6][8][9] The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.[6][7] This underscores the critical importance of pH control in experimental design to maximize the yield of the desired crosslinked product.[6]

Mastering the Reaction Environment: A Guide to Optimization

The success of a DSA crosslinking experiment is not merely a matter of mixing reagents. It requires a nuanced understanding of the factors that influence the delicate balance between aminolysis and hydrolysis.

The Pivotal Role of pH

The pH of the reaction buffer is the single most critical parameter in NHS ester chemistry.[6] It governs a delicate trade-off:

-

Amine Reactivity: For a primary amine to act as a nucleophile, it must be in its deprotonated (-NH₂) state.[6] The pKa of the ε-amino group of lysine is typically around 10.5.[6] As the pH of the reaction buffer increases towards this pKa, the concentration of the reactive, deprotonated amine increases, favoring the crosslinking reaction.[6]

-

NHS Ester Stability: Conversely, the rate of NHS ester hydrolysis increases significantly at higher pH.[6][7] The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.[7]

Therefore, the optimal pH for most NHS ester conjugations is in the range of 7.2 to 8.5 .[7] This range provides a sufficient concentration of deprotonated primary amines for efficient reaction while keeping the rate of hydrolysis manageable.[10][11]

Buffer Selection: Avoiding Competitive Amines

The choice of buffer is crucial. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), are generally incompatible with NHS ester reactions as they will compete with the target protein for reaction with the crosslinker.[5][7] Recommended buffers include:

-

Phosphate-buffered saline (PBS)

-

HEPES

-

Sodium bicarbonate/carbonate

-

Borate

These buffers are devoid of primary amines and effectively maintain the desired pH range for the reaction.

Solubility and Solvents

This compound is a water-insoluble compound.[12] It must first be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous protein solution.[7][10][11] It is imperative to use high-quality, amine-free DMF, as any contaminating dimethylamine can react with the NHS ester.[10]

| Parameter | Recommended Range | Rationale |

| pH | 7.2 - 8.5 | Balances amine nucleophilicity and NHS ester stability.[6][7] |

| Temperature | 4°C to Room Temperature | Lower temperatures can slow hydrolysis but may require longer reaction times.[7][13] |

| Reaction Time | 30 minutes - 2 hours | Dependent on temperature, pH, and concentration of reactants.[7][13] |

| Molar Excess of DSA | 10- to 50-fold over protein | Ensures sufficient crosslinker concentration to drive the reaction.[12] |

| Quenching Agent | 20-50 mM Tris or Glycine | Rapidly consumes unreacted NHS esters to terminate the reaction.[12] |

A Validated Protocol for Protein Crosslinking with DSA

This protocol provides a robust framework for a typical protein crosslinking experiment using DSA. Optimization of specific parameters may be required depending on the proteins under investigation.

Materials

-

This compound (DSA)

-

Dry, amine-free DMSO or DMF

-

Protein sample in a suitable amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column or dialysis cassette

Experimental Workflow

Step-by-Step Methodology

-

Equilibrate Reagents: Allow the vial of DSA to come to room temperature before opening to prevent moisture condensation, which can hydrolyze the reagent.[13]

-

Prepare DSA Stock Solution: Immediately before use, prepare a stock solution of DSA (e.g., 10-25 mM) by dissolving it in dry DMSO or DMF.[12] Do not store aqueous solutions of DSA as the NHS ester will readily hydrolyze.[12]

-

Prepare Protein Sample: Ensure your protein of interest is in an amine-free buffer at a pH between 7.2 and 8.5. The concentration of the protein will influence the reaction kinetics.

-

Initiate the Reaction: Add the calculated amount of the DSA stock solution to the protein sample. A 10- to 50-fold molar excess of DSA over the protein is a common starting point.[12] The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid protein denaturation.

-

Incubate: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[12][13] The optimal time should be determined empirically.

-

Quench the Reaction: Terminate the reaction by adding a quenching buffer, such as Tris-HCl or glycine, to a final concentration of 20-50 mM.[12] This will consume any unreacted DSA. Incubate for an additional 15 minutes at room temperature.[12]

-

Purification: Remove excess crosslinker and byproducts by gel filtration (desalting) or dialysis.[11][13]

-

Analysis: The crosslinked products can now be analyzed by various techniques, such as SDS-PAGE, Western blotting, or mass spectrometry, to identify interacting partners and map interaction sites.

Applications in Research and Development

The ability of DSA to covalently link proteins has made it a valuable tool in numerous applications:

-

Protein-Protein Interaction Studies: By "capturing" transient interactions, DSA allows for the identification of binding partners and the characterization of protein complexes.[1]

-

Structural Biology: DSA can be used to stabilize protein complexes for structural analysis by techniques like cryo-electron microscopy (cryo-EM).[1][14]

-

Bioconjugation: DSA is used to conjugate proteins to other molecules, such as fluorescent dyes, enzymes, or oligonucleotides, for various detection and therapeutic applications.[1][15][16]

-

PROTAC Development: In the field of targeted protein degradation, DSA can be used as a linker to connect a target-binding ligand to an E3 ligase ligand in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][17][18]

Conclusion

This compound is a powerful and versatile homobifunctional crosslinker. A thorough understanding of its mechanism of action, particularly the interplay between aminolysis and hydrolysis, is essential for its successful application. By carefully controlling the reaction parameters, especially pH and buffer composition, researchers can harness the power of DSA to covalently capture protein interactions, generate novel bioconjugates, and advance our understanding of complex biological systems.

References

-

Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

-

Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. PubMed. [Link]

-

Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. National Institutes of Health. [Link]

-

On the efficiency of NHS ester cross-linkers for stabilizing integral membrane protein complexes. PubMed. [Link]

-

Di-(N-succinimidyl) adipate. CF Plus Chemicals. [Link]

-

DSS Crosslinking Protocol. ResearchGate. [Link]

-

DSS (disuccinimidylsuberate) Protocol. G-Biosciences. [Link]

-

Di(N-succinimidyl)adipate. Creative Biolabs. [Link]

-

pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. National Institutes of Health. [Link]

-

Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. National Institutes of Health. [Link]

-

N-hydroxysuccinimide carbonates and carbamates are useful reactive reagents for coupling ligands to lysines on proteins. PubMed. [Link]

-

Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. National Institutes of Health. [Link]

-

Prediction of hydrolysis products of organic chemicals under environmental pH conditions. National Institutes of Health. [Link]

-

Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. PubMed. [Link]

-

Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics. National Institutes of Health. [Link]

-

Applications of Molecular Dynamics Simulation in Protein Study. MDPI. [Link]

-

Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization. National Institutes of Health. [Link]

Sources

- 1. Buy Di(N-succinimidyl) adipate | 59156-70-6 [smolecule.com]

- 2. Di-(N-succinimidyl) adipate — CF Plus Chemicals [cfplus.cz]

- 3. On the efficiency of NHS ester cross-linkers for stabilizing integral membrane protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lumiprobe.com [lumiprobe.com]

- 11. interchim.fr [interchim.fr]

- 12. store.sangon.com [store.sangon.com]

- 13. researchgate.net [researchgate.net]

- 14. Di(N-succinimidyl) adipate | 59156-70-6 | FD44893 [biosynth.com]

- 15. Di(N-succinimidyl)adipate - Creative Biolabs [creative-biolabs.com]

- 16. Di(N-succinimidyl)adipate, 59156-70-6 | BroadPharm [broadpharm.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. selleckchem.com [selleckchem.com]

Disuccinimidyl adipate reaction with primary amines

An In-Depth Technical Guide to the Reaction of Disuccinimidyl Adipate with Primary Amines

Introduction: The Role of DSA in Bioconjugation

This compound (DSA) is a homobifunctional crosslinking agent widely utilized in biochemical and pharmaceutical research. Its structure features two N-hydroxysuccinimide (NHS) ester groups positioned at either end of an adipic acid backbone, a 6-carbon alkyl spacer.[1] This symmetrical design allows DSA to covalently link two molecules that each possess a primary amine group (-NH₂), forming stable amide bonds.[1]

The primary targets for DSA in a biological context are the ε-amine of lysine residues and the N-terminal α-amine of polypeptides.[2] This reactivity makes DSA an invaluable tool for a variety of applications, including:

-

Stabilizing Protein-Protein Interactions: Capturing and identifying both transient and stable protein complexes for structural and functional analysis.[1]

-

Bioconjugation: Linking proteins, peptides, or antibodies to other molecules for diagnostic or therapeutic purposes.[1][3]

-

Drug Delivery and Development: Serving as a linker in advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][4][5][6]

-

Surface and Material Modification: Immobilizing amine-containing biomolecules onto surfaces, nanoparticles, or hydrogels.[1]

This guide will dissect the fundamental reaction mechanism, explore the critical parameters that govern its success, and provide a detailed protocol for its effective implementation.

The Core Reaction: Mechanism of Aminolysis

The utility of DSA is rooted in the chemistry of its NHS ester functional groups. The reaction with a primary amine is a nucleophilic acyl substitution.

Mechanism Breakdown:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of a primary amine attacks the electrophilic carbonyl carbon of one of the NHS esters.

-

Formation of a Tetrahedral Intermediate: This attack forms an unstable, transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, and the N-hydroxysuccinimide (NHS) moiety is expelled as a leaving group.

-

Amide Bond Formation: The result is a stable, covalent amide bond between the adipate spacer and the target molecule. N-hydroxysuccinimide is released as a byproduct.

Since DSA is homobifunctional, this reaction can occur at both ends of the molecule, allowing it to act as a bridge, or "crosslink," between two separate amine-containing molecules.

Caption: A typical experimental workflow for protein crosslinking using DSA.

Step-by-Step Procedure

-

Preparation of Reagents:

-

Allow the vial of DSA to equilibrate to room temperature before opening to prevent moisture condensation. [7] * Prepare your protein sample in an appropriate amine-free buffer (e.g., PBS, pH 7.5) at a known concentration (typically 0.25 to 1 mg/mL). [8] * Immediately before use, prepare a stock solution of DSA (e.g., 25 mM) by dissolving it in anhydrous DMSO. [8]For example, to make a 10 mM stock, add 100 µL of DMSO to 0.34 mg of DSA. [9]

-

-

Crosslinking Reaction:

-

Add the DSA stock solution to the protein sample to achieve the desired final concentration. A common starting point is a 20-fold molar excess of crosslinker to protein, with a final DSA concentration between 0.25-5 mM. [2][7] * Self-Validating Insight: The volume of DMSO added should ideally be less than 10% of the total reaction volume to avoid solvent effects on protein structure.

-

Mix gently by pipetting or brief vortexing.

-

-

Incubation:

-

Incubate the reaction mixture. Common conditions are 30 minutes at room temperature or 2 hours on ice (4°C). [2]The longer, colder incubation is often preferred to better control the reaction.

-

-

Quenching the Reaction:

-

Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. [2]1M Tris-HCl, pH 7.5 is commonly used. [8] * Causality Explained: The primary amines in the Tris buffer will react with and consume any remaining unreacted NHS esters, preventing further crosslinking.

-

Incubate for an additional 15 minutes at room temperature to ensure complete quenching. [2][8]

-

-

Downstream Processing:

Conclusion

The reaction of this compound with primary amines is a cornerstone of modern bioconjugation. While the core chemistry is straightforward, its successful application hinges on a nuanced understanding of the kinetics and the critical competition between aminolysis and hydrolysis. By carefully controlling pH, buffer composition, reagent concentration, and temperature, researchers can harness the power of DSA to effectively capture molecular interactions and build complex bioconjugates. This guide provides the foundational knowledge and practical protocols to empower scientists to implement this versatile chemistry with confidence and scientific rigor.

References

-

Di-(N-succinimidyl) adipate. (n.d.). CF Plus Chemicals. Retrieved from [Link]

-

Di(N-succinimidyl)adipate (DSA), CAS 59156-70-6. (n.d.). AxisPharm. Retrieved from [Link]

-

Wadu-Mesthrige, K., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(44), 13296–13305. Retrieved from [Link]

-

How to cross-link proteins. (n.d.). University of Nebraska–Lincoln. Retrieved from [Link]

-

DSS Crosslinking Protocol. (n.d.). ResearchGate. Retrieved from [Link]

-

Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. (2014, November 4). PubMed. Retrieved from [Link]

-

DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex. (2022, August 5). PMC - NIH. Retrieved from [Link]

-

DSA-12C6/13C6 Product Information. (n.d.). Creative Molecules Inc. Retrieved from [Link]

-

Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. (2014). ResearchGate. Retrieved from [Link]

-

Bioconjugation application notes. (n.d.). Atlas Antibodies. Retrieved from [Link]

-

Recent developments in bioconjugation: From strategies to design and clinical applications. (2024, February). ScienceDirect. Retrieved from [Link]

Sources

- 1. Di(N-succinimidyl)adipate (DSA), CAS 59156-70-6 | AxisPharm [axispharm.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Bioconjugation application notes [bionordika.fi]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Di(N-succinimidyl) adipate | 59156-70-6 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. fgsc.net [fgsc.net]

- 9. creativemolecules.com [creativemolecules.com]

- 10. covachem.com [covachem.com]

An In-depth Technical Guide to Disuccinimidyl Hexanedioate: Structure, Reactivity, and Application in Bioconjugation

Abstract

Disuccinimidyl hexanedioate, a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker, is a pivotal reagent in the field of bioconjugation and protein analysis. This guide provides a comprehensive technical overview of its core structure, chemical properties, and the fundamental principles governing its reactivity. We will delve into the kinetics of aminolysis versus hydrolysis, offering field-proven insights to optimize crosslinking efficiency. A detailed, step-by-step protocol for protein crosslinking is provided, complete with explanations for each critical step. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of covalent crosslinking in their experimental workflows.

Introduction: The Role of Disuccinimidyl Hexanedioate in Modern Biosciences

In the intricate landscape of molecular biology and proteomics, understanding the spatial arrangement and interaction of proteins is paramount. Covalent crosslinking serves as a powerful tool to "freeze" these transient interactions, enabling their capture and subsequent analysis. Disuccinimidyl hexanedioate, also known as disuccinimidyl adipate, is a popular amine-reactive homobifunctional crosslinker.[1] Its structure features two NHS esters flanking a six-carbon aliphatic spacer arm, allowing for the covalent linkage of primary amine groups on proteins and other biomolecules.

Core Structure and Physicochemical Properties

The chemical structure of Disuccinimidyl hexanedioate is central to its function. The molecule consists of a hexanedioate (adipate) backbone, with both carboxyl groups activated as N-hydroxysuccinimide esters.[2] This symmetrical design allows for the crosslinking of two primary amine-containing molecules.

2D Chemical Structure

Key Physicochemical Properties

A thorough understanding of the physicochemical properties of Disuccinimidyl hexanedioate is crucial for its effective use in experimental design.

| Property | Value | Source |

| IUPAC Name | bis(2,5-dioxopyrrolidin-1-yl) hexanedioate | [2][3] |

| Synonyms | This compound, Adipic acid di(N-succinimidyl) ester | [1][4] |

| Molecular Formula | C14H16N2O8 | [1][2] |

| Molecular Weight | 340.29 g/mol | [1][4] |

| CAS Number | 59156-70-6 | [1][4] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in organic solvents like DMSO and DMF; insoluble in water.[5][6] | |

| Melting Point | 163-164°C | [3] |

The Chemistry of Crosslinking: Aminolysis vs. Hydrolysis

The utility of Disuccinimidyl hexanedioate hinges on the reactivity of its NHS esters towards primary amines, a reaction known as aminolysis.[5] This reaction forms a stable amide bond, covalently linking the target molecules. However, in aqueous environments, a competing reaction, hydrolysis, can occur where water molecules attack the ester, rendering the crosslinker inactive.[5][7]

The Desired Pathway: Aminolysis

The primary reaction involves the nucleophilic attack of a primary amine (e.g., from the side chain of a lysine residue or the N-terminus of a protein) on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[8] The optimal pH for this reaction is typically between 7.2 and 9.[8] Below this range, primary amines are protonated and less nucleophilic, while at higher pH, the rate of hydrolysis increases significantly.[8]

The Competing Reaction: Hydrolysis

In aqueous solutions, water can act as a nucleophile and hydrolyze the NHS ester, regenerating the carboxylic acid and releasing NHS.[5] This hydrolysis is a critical factor to consider, as it reduces the efficiency of the desired crosslinking reaction. The rate of hydrolysis is highly dependent on pH and temperature, with higher pH and temperature leading to a shorter half-life of the NHS ester.[5]

Reaction Mechanism Workflow

The following diagram illustrates the competing pathways of aminolysis and hydrolysis for an NHS ester.

Caption: Competing reaction pathways for Disuccinimidyl hexanedioate.

Experimental Protocol: Protein Crosslinking

This protocol provides a general framework for protein crosslinking using Disuccinimidyl hexanedioate. Optimization may be required depending on the specific proteins and experimental goals.

Materials and Reagents

-

Disuccinimidyl hexanedioate

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Protein sample in an amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

-

Desalting column or dialysis equipment

Step-by-Step Methodology

-

Reagent Preparation:

-

Equilibrate the vial of Disuccinimidyl hexanedioate to room temperature before opening to prevent moisture condensation.[6]

-

Prepare a stock solution of the crosslinker (e.g., 25 mM) in anhydrous DMSO or DMF immediately before use.[9] Do not store the crosslinker in solution, as it is susceptible to hydrolysis.[10]

-

-

Protein Sample Preparation:

-

Crosslinking Reaction:

-

Add the Disuccinimidyl hexanedioate stock solution to the protein sample to achieve the desired final concentration (typically in the range of 0.25-5 mM).[10] The optimal molar excess of crosslinker to protein will need to be determined empirically but a 20- to 50-fold molar excess is a good starting point for proteins at concentrations less than 5 mg/mL.[10]

-

Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[10]

-

-

Quenching the Reaction:

-

Removal of Excess Reagents:

-

Remove excess crosslinker and byproducts by desalting or dialysis.[6]

-

Experimental Workflow Diagram

Caption: A typical workflow for protein crosslinking experiments.

Conclusion

Disuccinimidyl hexanedioate is a versatile and effective tool for elucidating protein-protein interactions and stabilizing protein complexes. A comprehensive understanding of its chemical structure, the kinetics of its reaction with primary amines, and the competing hydrolysis reaction is essential for successful experimental outcomes. By carefully controlling reaction conditions such as pH, temperature, and buffer composition, researchers can maximize the efficiency of covalent crosslinking and gain valuable insights into the architecture of biological systems.

References

- A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions. Benchchem. Accessed January 11, 2026.

- Technical Support Center: Hydrolysis of NHS-Activated Carboxylic Acids. Benchchem. Accessed January 11, 2026.

- Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central. Accessed January 11, 2026.

- Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine. Accessed January 11, 2026.

- N-Hydroxysuccinimide active ester. NARD Institute. Accessed January 11, 2026.

- DSG Crosslinker Protocol and Product Information Sheet. ProteoChem. Accessed January 11, 2026.

- How to cross-link proteins. Accessed January 11, 2026.

- DSG. Thermo Fisher Scientific. Accessed January 11, 2026.

- This compound | C14H16N2O8 | CID 11233085. PubChem. Accessed January 11, 2026.

- DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex. PMC - NIH. Accessed January 11, 2026.

- DSP Crosslinker Protocol and Product Information Sheet. ProteoChem. Accessed January 11, 2026.

- Di-(N-succinimidyl) adipate. CF Plus Chemicals. Accessed January 11, 2026.

- Different crosslinking mechanisms where the dark parts represent the....

- How can n, n'-disuccinimidyl carbonate be synthesized and applied effectively?. FAQ. Accessed January 11, 2026.

- Examples of the different cross-linking reagents discussed in this....

- CAS 59156-70-6 Di(N-succinimidyl)adipate. Alfa Chemistry. Accessed January 11, 2026.

- Investigation of Cross-Linked and Additive Containing Polymer Materials for Membranes with Improved Performance in Pervaporation and Gas Separ

- CAS No : 59156-70-6 | Product Name : Di(N-succinimidyl) adipate.

- Multistep labeling of Cancer Biomarkers. The Royal Society of Chemistry. Accessed January 11, 2026.

- diethyl hexanedio

- Quantitative analysis of derivatized proteins prepared with pyridyl disulfide-containing cross-linkers by high-performance liquid chromatography. PubMed. Accessed January 11, 2026.

- Crosslinking reaction between DAAM and ADH..

- Methyl N-Succinimidyl Adipate | C11H15NO6 | CID 4458286. PubChem - NIH. Accessed January 11, 2026.

- Adipic acid. Wikipedia. Accessed January 11, 2026.

- Adipate(2-) | C6H8O4-2 | CID 200164. PubChem - NIH. Accessed January 11, 2026.

Sources

- 1. Di-(N-succinimidyl) adipate — CF Plus Chemicals [cfplus.cz]

- 2. This compound | C14H16N2O8 | CID 11233085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. One moment, please... [proteochem.com]

- 7. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fgsc.net [fgsc.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Stability and Storage of Disuccinimidyl Adipate

Abstract

Disuccinimidyl adipate (DSA) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker pivotal for conjugating, stabilizing, and analyzing proteins and other biomolecules.[1] The efficacy of DSA is critically dependent on the integrity of its two amine-reactive NHS ester groups. However, these groups are highly susceptible to hydrolysis, a competing reaction that can compromise experimental outcomes by reducing crosslinking efficiency.[1][2] This guide provides a comprehensive overview of the chemical stability of DSA, detailing the mechanisms of degradation and the critical factors that influence its shelf-life and performance. We present field-proven protocols for storage, handling, and stability assessment to empower researchers in drug development and life sciences to maximize the potential of this versatile crosslinker.

Introduction to this compound (DSA)

This compound is a chemical crosslinking agent characterized by two N-hydroxysuccinimide (NHS) ester groups connected by a 6-carbon adipate spacer.[3] This structure allows it to covalently link two primary amine groups, such as those on the side chains of lysine residues or the N-termini of proteins, forming stable amide bonds.[1] Its principal applications include stabilizing protein complexes for structural analysis, studying protein-protein interactions, and developing antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][4]

The reactivity of DSA stems from the NHS ester, an excellent leaving group that facilitates nucleophilic attack by primary amines (aminolysis). However, this same reactivity makes the molecule vulnerable to attack by water (hydrolysis), which renders it inactive.[2] A thorough understanding of this hydrolytic instability is paramount for its successful application.

The Core Challenge: Chemical Stability and Hydrolysis

The utility of any NHS ester-based crosslinker is a race between two competing reactions: the desired aminolysis and the undesired hydrolysis.

-

Aminolysis (Desired Reaction): A primary amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS).[2]

-

Hydrolysis (Competing Reaction): A water molecule attacks the ester, cleaving it to form adipic acid and NHS. This reaction is irreversible and renders the crosslinker incapable of reacting with its target.[1][2]

Mechanism of Hydrolysis

The hydrolysis of this compound is a critical degradation pathway that directly impacts its crosslinking efficiency. The process involves the nucleophilic attack of water on the ester's carbonyl carbon, leading to the cleavage of the ester bond and the release of N-hydroxysuccinimide (NHS). This reaction converts the reactive NHS ester into a non-reactive carboxylic acid, thereby inactivating the crosslinker.

Caption: Recommended workflow for handling this compound.

Key Procedural Notes:

-

Equilibration: Always allow the reagent vial to warm to room temperature before opening to prevent atmospheric moisture from condensing on the cold powder. [5]* Solvents: Use fresh, high-purity anhydrous DMSO or DMF. [3][6]Avoid solvents with a "fishy" odor, as this indicates the presence of dimethylamine, which will react with the NHS ester. [6]* Stock Solutions: Do not prepare large stock solutions for long-term storage. [5]The NHS-ester moiety readily hydrolyzes. [5]If a stock solution in anhydrous DMSO must be made, it should be aliquoted, stored at -80°C, and used within a month. [7][8]Aqueous solutions should never be stored. [9]* Buffers: Avoid buffers containing primary amines, such as Tris or glycine, in the reaction step, as they will compete with the target molecule for reaction with DSA. [5]These reagents are, however, ideal for quenching the reaction. [10]

Experimental Protocol: Assessing DSA Activity

It is prudent to periodically assess the activity of DSA, especially if a vial has been opened multiple times or stored under suboptimal conditions. A semi-quantitative spectrophotometric assay can be used to determine the percentage of active (unhydrolyzed) NHS ester. [11]

Principle:

This method is based on the fact that the N-hydroxysuccinimide (NHS) leaving group absorbs strongly at 260 nm after being released. [11][12]By measuring the absorbance of a DSA solution before and after inducing complete hydrolysis with a base, one can calculate the amount of NHS that was released, which corresponds directly to the amount of active ester initially present.

Materials:

-

This compound (DSA)

-

Anhydrous DMSO

-

Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5)

-

0.5 N NaOH

-

UV-Vis Spectrophotometer and quartz cuvettes

Step-by-Step Methodology:

-

Prepare DSA Solution:

-

Weigh approximately 1-2 mg of DSA.

-

Dissolve the powder in 250 µL of anhydrous DMSO.

-

Immediately dilute this into 2 mL of amine-free buffer (pH 7.5).

-

Prepare a blank control containing 250 µL of DMSO and 2 mL of the same buffer.

-

-

Measure Initial Absorbance (A_initial):

-

Zero the spectrophotometer at 260 nm using the blank control.

-

Measure the absorbance of the DSA solution. This reading accounts for any absorbance from the intact molecule and any pre-existing hydrolyzed NHS.

-

Note: If the absorbance is above 1.0, dilute the solution with more buffer and record the dilution factor. [11]

-

-

Induce Complete Hydrolysis:

-

To 1 mL of your measured DSA solution, add 100 µL of 0.5 N NaOH.

-

Vortex immediately for 30 seconds. This rapidly hydrolyzes all remaining active NHS esters, releasing the NHS leaving group. [11]

-

-

Measure Final Absorbance (A_final):

-

Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm. This measurement must be taken within one minute, as the NHS group itself can degrade in strong base, leading to an inaccurate reading. [11]

-

-

Calculation of Activity:

-

The change in absorbance (ΔA = A_final - A_initial) is proportional to the amount of active NHS ester that was hydrolyzed.

-

A larger ΔA indicates higher purity and activity of the reagent. By comparing the ΔA of a new vial of DSA with an older one, a researcher can determine the extent of degradation.

-

Conclusion

The successful application of this compound in bioconjugation and drug development is fundamentally dependent on mitigating its inherent hydrolytic instability. By implementing rigorous storage protocols, including storage at -20°C under desiccated, inert conditions, and adopting meticulous handling procedures that minimize exposure to moisture, researchers can preserve the reagent's reactivity. The provided workflow and stability assessment protocol offer a robust framework for ensuring the integrity of DSA, leading to more consistent, reproducible, and successful experimental outcomes.

References

-

Wickman, J. R., et al. (2013). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central. Retrieved from [Link]

-

Cline, G. W., & Hanna, S. B. (1988). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine. Retrieved from [Link]

-

Peptide Solutions. (n.d.). N-Hydroxysuccinimide active ester. Peptide Solutions. Retrieved from [Link]

-

AxisPharm. (n.d.). Di(N-succinimidyl)adipate (DSA), CAS 59156-70-6. AxisPharm. Retrieved from [Link]

-

PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability of NHS esters of mPEG5k under accelerated conditions. ResearchGate. Retrieved from [Link]

-

Kralj, S., et al. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods. Retrieved from [Link]

-

gChem Global. (n.d.). Dimethyl Sulfoxide (DMSO). gChem Global. Retrieved from [Link]

-

ResearchGate. (2023, May 8). Is succinic anhydride stable in DMSO?. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl Sulfoxide. PubChem. Retrieved from [Link]

Sources

- 1. Buy Di(N-succinimidyl) adipate | 59156-70-6 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Di(N-succinimidyl)adipate (DSA), CAS 59156-70-6 | AxisPharm [axispharm.com]

- 4. Di(N-succinimidyl) adipate | 59156-70-6 [chemicalbook.com]

- 5. broadpharm.com [broadpharm.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. researchgate.net [researchgate.net]

Disuccinimidyl Adipate (DSA): A Technical Guide to a Mid-Range Homobifunctional Crosslinker

This guide provides an in-depth technical overview of Disuccinimidyl Adipate (DSA), a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the core principles of DSA's functionality, with a particular focus on the strategic implications of its spacer arm length in experimental design.

The Principle of Chemical Crosslinking: A Game of Distance and Reactivity

Chemical crosslinking is a powerful technique used to covalently connect two or more molecules, providing invaluable insights into protein-protein interactions, stabilizing protein complexes, and creating novel bioconjugates.[1] The choice of a crosslinking reagent is a critical decision, governed by factors such as the reactive groups targeted, cleavability, and, crucially, the length of the spacer arm that separates the reactive ends.[2] The spacer arm dictates the maximum distance that can be bridged between two target functional groups. A panel of crosslinkers with varying spacer arm lengths is often employed to probe the spatial arrangement of proteins and optimize conjugation efficiency.[3]

This compound (DSA) belongs to the family of homobifunctional NHS-ester crosslinkers, meaning it possesses two identical NHS ester groups capable of reacting with primary amines (-NH₂), such as those on the side chain of lysine residues or the N-termini of proteins.[4][5]

Physicochemical Properties of this compound (DSA)

A thorough understanding of a reagent's properties is the foundation of a robust experimental design. DSA is characterized by its adipate-based spacer, a six-carbon alkyl chain, which provides a moderate and flexible bridge between its two reactive ends.[4]

| Property | Value | Source(s) |

| IUPAC Name | bis(2,5-dioxopyrrolidin-1-yl) hexanedioate | [1] |

| Synonyms | DSA, Disuccinimidyl hexanedioate | [5] |

| Molecular Formula | C₁₄H₁₆N₂O₈ | [1] |

| Molecular Weight | 340.29 g/mol | [5] |

| Spacer Arm Length | ~8.8 Å (Angstroms) | [6] (Calculated) |

| Reactive Groups | N-hydroxysuccinimide (NHS) ester | [4] |

| Target Moiety | Primary amines (-NH₂) | [1] |

| Solubility | Soluble in DMSO, DMF; Insoluble in water | [1] |

| CAS Number | 59156-70-6 | [5] |

Note: The spacer arm length is an estimation based on the extended conformation of the 6-carbon adipate core. It provides a useful comparison to other common crosslinkers like DSG (7.7 Å) and DSS (11.4 Å).[7][8][9]

The Core Mechanism: Amine Reactivity and the pH Dilemma

The utility of DSA is centered on the reaction between its NHS ester groups and primary amines. The amine's lone pair of electrons performs a nucleophilic attack on the ester's carbonyl carbon, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[10]

Caption: Reaction of DSA with protein primary amines.

This reaction is critically dependent on pH. The reactive form of the amine is deprotonated (-NH₂), which is favored as the pH increases above the amine's pKa.[11] However, the NHS ester itself is susceptible to hydrolysis, a competing reaction where water attacks the ester, rendering it inactive. The rate of hydrolysis also increases with pH.[10][12]

This creates an optimization challenge:

-

Below pH 7.0: The concentration of protonated amines (-NH₃⁺) is high, drastically slowing the desired conjugation reaction.

-

Above pH 9.0: The hydrolysis of the NHS ester becomes extremely rapid, with half-lives potentially dropping to minutes, which can consume the reagent before it reacts with the target protein.[13][14]

Therefore, most protocols recommend a pH range of 7.2 to 8.5 , which provides the best compromise between maximizing amine reactivity and minimizing hydrolysis.[10]

Experimental Protocol: Protein-Protein Crosslinking with DSA

This protocol provides a self-validating workflow for investigating protein interactions. The causality behind each step is explained to ensure scientific integrity.

Materials and Reagent Preparation

-

DSA Stock Solution: DSA is not soluble in aqueous buffers and is moisture-sensitive.[15] Immediately before use, prepare a 10-25 mM stock solution by dissolving DSA in a high-purity, anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[9] Causality: Using an anhydrous solvent prevents premature hydrolysis of the NHS esters, preserving the reagent's reactivity.

-

Reaction Buffer: A non-amine-containing buffer is mandatory. Phosphate-buffered saline (PBS), HEPES, or borate buffers at a pH between 7.2 and 8.0 are excellent choices.[10] Causality: Amine-containing buffers like Tris or glycine will compete with the target protein for reaction with DSA, inhibiting the crosslinking process.

-

Quenching Solution: 1 M Tris-HCl or Glycine, pH 7.5. Causality: This solution contains a high concentration of primary amines that will rapidly react with and consume any excess DSA, effectively stopping the crosslinking reaction.[15]

Crosslinking Workflow

Caption: Step-by-step experimental workflow for DSA crosslinking.

Step-by-Step Methodology:

-

Protein Preparation: Ensure the protein sample is in an appropriate amine-free buffer (e.g., PBS, pH 7.4). The protein concentration should be optimized for the specific system; for interaction studies, concentrations that favor the associated state are ideal.

-

Initiate Reaction: Add the freshly prepared DSA stock solution to the protein sample. A common starting point is a 20- to 50-fold molar excess of DSA to protein, though this must be optimized empirically.[9] Gently mix immediately. Causality: A molar excess drives the reaction towards the product. The optimal ratio depends on the number of accessible lysines and protein concentration.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[9] Causality: Lower temperatures slow both the crosslinking and hydrolysis rates, which can be beneficial for sensitive proteins or when longer reaction times are needed for optimization.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM Tris or glycine. Incubate for an additional 15 minutes.[9][15] Causality: This step is critical to prevent non-specific crosslinking over time and ensures a defined endpoint for the experiment.

-

Analysis: The crosslinked products can now be analyzed. For SDS-PAGE analysis, the formation of higher molecular weight bands indicates successful crosslinking. For more detailed analysis, the sample can be subjected to proteolytic digest followed by mass spectrometry to identify the specific crosslinked peptide residues.

The Strategic Importance of the DSA Spacer Arm

The ~8.8 Å spacer of DSA places it in the mid-range of commonly used NHS-ester crosslinkers, between the shorter Disuccinimidyl glutarate (DSG, 7.7 Å) and the longer Disuccinimidyl suberate (DSS, 11.4 Å).[7][8][9] This intermediate length is not a trivial detail; it is a strategic advantage in several applications:

-

Mapping Protein Interfaces: When studying protein-protein interactions, using DSA in parallel with shorter (DSG) and longer (DSS) crosslinkers can provide valuable distance constraints. If two residues are crosslinked by DSG and DSA, but not a shorter linker, it provides information about the distance and flexibility of that protein region.[2]

-

Stabilizing Complexes: The flexibility of the six-carbon alkyl chain allows DSA to bridge interacting domains that may not be rigidly fixed, making it effective for stabilizing larger or more dynamic protein complexes for techniques like cryo-EM.[1]

-

PROTAC Development: In the development of Proteolysis-Targeting Chimeras (PROTACs), DSA can be used as a linker to connect a target-binding ligand to an E3 ligase-binding ligand. The length and flexibility of the adipate spacer are crucial for allowing the two ends of the PROTAC to simultaneously and effectively engage their respective protein targets.[1]

Conclusion

This compound is more than just another crosslinker; it is a tool for probing molecular architecture at a specific, intermediate distance. Its utility is maximized when its chemical properties—particularly the interplay between pH-dependent amine reactivity and hydrolysis—are fully understood and controlled. By carefully designing experiments that leverage its ~8.8 Å spacer arm, researchers can gain unique structural and functional insights into complex biological systems, from mapping protein interactions to designing next-generation therapeutics.

References

-

Uchida, K., et al. (2012). The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. Journal of Nutritional Science and Vitaminology. Retrieved from [Link]

-

Matthews, S. E., et al. (2004). Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10%... ResearchGate. Retrieved from [Link]

-

Kao, A., et al. (2018). Different types of cross-linkers with their reactive groups and... ResearchGate. Retrieved from [Link]

-

AxisPharm. (n.d.). Di(N-succinimidyl)adipate (DSA), CAS 59156-70-6. Retrieved from [Link]

-

ProteoChem. (n.d.). DSS Crosslinking Protocol. Retrieved from [Link]

-

G-Biosciences. (n.d.). Protein Cross-linkers handbook and selection guide. Retrieved from [Link]

-

CF Plus Chemicals. (n.d.). Di-(N-succinimidyl) adipate. Retrieved from [Link]

-

G-Biosciences. (2018). Protein Cross-Linkers - Handbook & Selection Guide. Retrieved from [Link]

-

Wikipedia. (n.d.). Adipoyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). Adipoyl chloride. Retrieved from [Link]

Sources

- 1. Buy Di(N-succinimidyl) adipate | 59156-70-6 [smolecule.com]

- 2. korambiotech.com [korambiotech.com]

- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 4. Di(N-succinimidyl)adipate (DSA), CAS 59156-70-6 | AxisPharm [axispharm.com]

- 5. Di-(N-succinimidyl) adipate — CF Plus Chemicals [cfplus.cz]

- 6. researchgate.net [researchgate.net]

- 7. 交联剂选择指南 [sigmaaldrich.com]

- 8. cdn.serc.carleton.edu [cdn.serc.carleton.edu]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. help.lumiprobe.com [help.lumiprobe.com]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Investigator's Handbook to Homobifunctional NHS Ester Crosslinkers: A Technical Guide

For researchers, biochemists, and drug development professionals, the covalent stabilization of protein interactions is a cornerstone of discovery. Homobifunctional N-hydroxysuccinimide (NHS) ester crosslinkers represent a powerful and widely utilized class of reagents for this purpose. Their ability to efficiently react with primary amines, abundant on the surface of most proteins, provides a robust method for capturing transient interactions, elucidating protein complex stoichiometry, and constructing novel bioconjugates.[1][2][3]

This guide provides an in-depth exploration of the chemistry, application, and optimization of homobifunctional NHS ester crosslinkers, moving beyond simple protocols to offer insights into the causality behind experimental choices.

The Chemistry of Amine-Reactive Crosslinking: A Tale of Two Nucleophiles

At its core, the utility of NHS ester crosslinkers lies in a well-defined chemical reaction: the nucleophilic acyl substitution between the NHS ester and a primary amine.[4] This reaction forms a stable amide bond, effectively creating a covalent bridge between two molecules.[4][5]

However, the success of this reaction is a delicate balance, primarily governed by pH. The primary amine (-NH₂) of a lysine residue or a protein's N-terminus is the reactive species.[6] At physiological or slightly alkaline pH (typically 7.2-9.0), the amine is sufficiently deprotonated to act as a potent nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester.[4][5][6]

Simultaneously, a competing reaction—hydrolysis—is always at play.[5][7] Water molecules can also act as nucleophiles, attacking the NHS ester and converting it to an unreactive carboxylic acid. The rate of this hydrolysis reaction increases significantly with pH.[7][8] Therefore, the selection of an appropriate reaction buffer and pH is a critical first step in any crosslinking experiment.

Figure 1: The primary reaction pathway of an NHS ester with a primary amine, leading to a stable amide bond, and the competing hydrolysis reaction.

Choosing Your Weapon: A Comparative Analysis of Homobifunctional NHS Esters

The versatility of homobifunctional NHS ester crosslinkers stems from the variety of available spacer arm lengths, solubility characteristics, and cleavability. The choice of a specific crosslinker is dictated by the experimental goals.

Spacer Arm Length: Probing the Geometry of Interaction

The spacer arm dictates the distance between the two reactive NHS ester groups. This is a critical parameter when studying protein-protein interactions, as it provides spatial information about the proximity of lysine residues on interacting partners.[9]

| Crosslinker | Spacer Arm Length (Å) | Key Characteristics |

| DSS (Disuccinimidyl suberate) | 11.4 | Membrane permeable, insoluble in water.[4] |

| BS³ (Bis(sulfosuccinimidyl) suberate) | 11.4 | Water-soluble, membrane impermeable.[][11] |

| DSG (Disuccinimidyl glutarate) | 7.7 | Shorter spacer arm for probing very close interactions.[12] |

| BS(PEG)₅ | 21.7 | Polyethylene glycol (PEG) spacer enhances solubility.[13] |

| BS(PEG)₉ | 35.8 | Longer PEG spacer for probing distant interactions and increasing solubility.[13] |

Solubility and Membrane Permeability: Targeting Your Environment

The solubility of a crosslinker is a key determinant of its utility in different biological systems.

-

NHS Esters (e.g., DSS): These are generally hydrophobic and must be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to an aqueous reaction.[14][15] Their hydrophobicity allows them to permeate cell membranes, making them suitable for intracellular crosslinking.[14]

-

Sulfo-NHS Esters (e.g., BS³): The addition of a sulfonate group to the NHS ring renders these crosslinkers water-soluble and membrane-impermeable.[][14] This is a significant advantage for crosslinking proteins on the cell surface or for in vitro applications where organic solvents could denature sensitive proteins.[][16]

Figure 2: Differential application of NHS and Sulfo-NHS esters based on their membrane permeability.

Cleavable vs. Non-Cleavable Linkers: The Power of Reversibility

-

Non-Cleavable Linkers (e.g., DSS, BS³): These form permanent, stable amide bonds.[17] They are ideal for applications where the primary goal is to stabilize a protein complex for downstream analysis like SDS-PAGE or western blotting.[4]

-

Cleavable Linkers (e.g., EGS): These contain a spacer arm with a linkage that can be broken under specific conditions. For example, EGS (ethylene glycol bis(succinimidyl succinate)) has a hydroxylamine-cleavable ester linkage in its spacer arm.[13] Cleavable linkers are invaluable for applications like mass spectrometry-based identification of crosslinked peptides, as the cleavage allows for the separation of the interacting proteins for individual analysis.[18]

In the Trenches: A Validated Protocol for Protein Crosslinking

The following protocol provides a robust starting point for crosslinking protein solutions in vitro. It is crucial to remember that optimization is key, and the concentrations of both protein and crosslinker, as well as incubation times, may need to be adjusted for each specific system.

Materials

-

Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate buffer)[5]

-

Homobifunctional NHS ester crosslinker (e.g., BS³)

-

Anhydrous DMSO (if using a water-insoluble crosslinker)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[19]

-

Desalting column or dialysis cassette

Experimental Workflow

Figure 3: A generalized experimental workflow for in vitro protein crosslinking with homobifunctional NHS esters.

Detailed Steps

-

Buffer Exchange: Ensure your protein solution is in an amine-free buffer at a pH between 7.2 and 8.5.[5] Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester and must be avoided.[8][20]

-

Prepare Crosslinker Stock: Immediately before use, dissolve the NHS ester crosslinker in the appropriate solvent (anhydrous DMSO for water-insoluble esters, or the reaction buffer for water-soluble esters) to create a concentrated stock solution.[15] NHS esters are moisture-sensitive, so it is crucial to use anhydrous solvent and to allow the reagent vial to come to room temperature before opening to prevent condensation.[8][21]

-

Crosslinking Reaction: Add the crosslinker stock solution to the protein solution. A common starting point is a 20- to 50-fold molar excess of crosslinker to protein. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[19] Shorter incubation times at room temperature are often sufficient.

-

Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl or glycine, to a final concentration of 20-50 mM.[19] This will react with and deactivate any excess NHS ester. Incubate for an additional 15 minutes at room temperature.[19]

-

Purification: Remove excess crosslinker and quenching reagent by using a desalting column or through dialysis against a suitable buffer.[19]

-

Analysis: Analyze the crosslinked products by SDS-PAGE, western blotting, or mass spectrometry to determine the extent of crosslinking and to identify the interacting partners.

Navigating the Pitfalls: Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or no crosslinking | Inactive crosslinker due to hydrolysis. | Use a fresh vial of crosslinker. Store desiccated at -20°C and warm to room temperature before opening.[8][21] |

| Presence of primary amines in the buffer. | Perform a buffer exchange into an amine-free buffer like PBS or HEPES.[22] | |

| Insufficient crosslinker concentration. | Increase the molar excess of the crosslinker. | |

| Protein concentration is too low. | Concentrate the protein sample. Crosslinking is a bimolecular reaction and is more efficient at higher concentrations. | |

| Excessive polymerization/aggregation | Crosslinker concentration is too high. | Perform a titration to determine the optimal crosslinker concentration. |

| Incubation time is too long. | Reduce the incubation time. | |

| Non-specific crosslinking | The "shotgun" nature of homobifunctional crosslinkers.[12] | Consider using a heterobifunctional or photo-reactive crosslinker for more controlled, two-step crosslinking.[12] |

Conclusion: A Powerful Tool in the Right Hands

Homobifunctional NHS ester crosslinkers are indispensable tools for the modern life scientist. A thorough understanding of their underlying chemistry, the critical role of reaction conditions, and the diverse properties of available reagents empowers researchers to move beyond trial-and-error and to rationally design experiments that yield clear and interpretable results. By carefully considering the experimental goals and potential pitfalls, investigators can confidently employ these versatile reagents to unravel the intricate networks of protein interactions that govern cellular life.

References

-

Alegria-Schaffer, A. (2014). General protein-protein cross-linking. Methods in enzymology, 539, 81–87. [Link]

-

Water-Soluble Crosslinkers: The Advantage of Sulfo-SMCC. [Link]

-

Kalk, A., & Schmidt, C. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of mass spectrometry : JMS, 44(6), 833–842. [Link]

-

Schmidt, C., & Robinson, C. V. (2014). On the efficiency of NHS ester cross-linkers for stabilizing integral membrane protein complexes. Journal of the American Society for Mass Spectrometry, 25(10), 1775–1783. [Link]

-

High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]

-

The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. J-Stage. [Link]

-

Homobifunctional Crosslinkers. Creative Biolabs. [Link]

-

Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

-

Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. PMC - NIH. [Link]

-

Protein Cross-linkers handbook and selection guide. The Wolfson Centre for Applied Structural Biology. [Link]

-

Cross-Linking Reagents. [Link]

-

Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities. ResearchGate. [Link]

-

Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]

-

N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Amerigo Scientific. [Link]

-

N-Hydroxysuccinimide. Wikipedia. [Link]

-

What is the best NHS quenching agent? ResearchGate. [Link]

-

How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. [Link]

Sources

- 1. Homobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 2. korambiotech.com [korambiotech.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. help.lumiprobe.com [help.lumiprobe.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. On the efficiency of NHS ester cross-linkers for stabilizing integral membrane protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protein Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. Crosslinking Reagents | Fisher Scientific [fishersci.no]

- 14. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. covachem.com [covachem.com]

- 16. nbinno.com [nbinno.com]

- 17. purepeg.com [purepeg.com]

- 18. purepeg.com [purepeg.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis and Purity of Disuccinimidyl Adipate (DSA)

Abstract

This compound (DSA), a homobifunctional N-hydroxysuccinimide (NHS) ester, serves as a critical crosslinking reagent in biotechnology and pharmaceutical development. Its ability to covalently link molecules containing primary amines makes it invaluable for studying protein-protein interactions, developing antibody-drug conjugates (ADCs), and synthesizing Proteolysis-Targeting Chimeras (PROTACs)[1][2][3]. The efficacy of DSA in these applications is directly contingent on its purity. This guide provides a comprehensive overview of the synthesis, purification, and analytical validation of this compound, designed for researchers and drug development professionals who require a deep, practical understanding of this versatile linker.

The Chemistry of this compound

This compound consists of a six-carbon adipate spacer flanked by two NHS ester groups[1]. These terminal NHS esters are highly reactive toward nucleophilic attack by primary amines, such as those on the N-terminus of a protein or the side chain of a lysine residue, forming stable amide bonds[4][5]. This reaction proceeds efficiently at neutral to slightly basic pH (7-9)[5]. However, the NHS ester is also susceptible to hydrolysis, particularly under basic conditions or in the presence of moisture, which underscores the need for precise control during synthesis and handling[4].

Synthesis of this compound

The most common and robust method for synthesizing DSA involves the carbodiimide-mediated coupling of adipic acid with N-hydroxysuccinimide (NHS)[4]. Dicyclohexylcarbodiimide (DCC) is the standard coupling agent for this reaction.

Principle and Mechanism

The synthesis is a two-step process occurring in a single pot.

-

Activation of Carboxylic Acid: DCC reacts with the carboxylic acid groups of adipic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable but readily undergoes nucleophilic attack.

-

Nucleophilic Substitution: N-hydroxysuccinimide acts as the nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate. This results in the formation of the desired this compound and an insoluble byproduct, dicyclohexylurea (DCU)[4].

The precipitation of DCU from the reaction mixture helps drive the reaction to completion.

Visualizing the Synthesis Pathway

Sources

An In-depth Technical Guide to Disuccinimidyl Adipate (DSA) in Bioconjugation and Crosslinking

Introduction: The Molecular Architecture and Utility of a Homobifunctional Crosslinker

In the intricate world of protein chemistry and drug development, the ability to covalently link molecules is a cornerstone of innovation. Disuccinimidyl adipate (DSA) emerges as a powerful yet elegantly simple tool in this context. It is a homobifunctional crosslinking agent, meaning it possesses two identical reactive groups at either end of a spacer arm.[1][2][3] This symmetrical design makes it an invaluable reagent for a variety of applications, from stabilizing protein-protein interactions to constructing complex bioconjugates.[4][5]

At its core, DSA consists of an adipate spacer, a six-carbon aliphatic chain, flanked by two N-hydroxysuccinimide (NHS) ester groups.[4][6] These NHS esters are the workhorses of the molecule, exhibiting high reactivity toward primary amines (–NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins.[6][7] This reaction, occurring optimally at a pH range of 7 to 9, results in the formation of a highly stable amide bond, covalently linking the target molecules and releasing N-hydroxysuccinimide as a byproduct.[7][8][9] The non-cleavable and water-insoluble nature of the adipate spacer provides a permanent, hydrophobic linkage between conjugated molecules.[7][10]

This guide provides an in-depth exploration of this compound, detailing its mechanism of action, core applications, and field-proven protocols to empower researchers in their scientific endeavors.

Core Principles: Mechanism of Action and Key Physicochemical Properties

The efficacy of DSA hinges on the chemistry of its NHS ester functional groups. The reaction is a nucleophilic acyl substitution where the primary amine of a biomolecule acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This process is efficient and specific for primary amines under mild, near-physiological conditions, which is crucial for preserving the native structure and function of proteins.[7][11]

A critical consideration when working with DSA is its susceptibility to hydrolysis. In aqueous environments, water molecules can also act as nucleophiles, hydrolyzing the NHS ester back to a carboxylic acid and rendering the crosslinker inactive.[7][12] This competitive reaction underscores the importance of preparing DSA solutions immediately before use and working in amine-free buffers to maximize conjugation efficiency.[9][10]

Table 1: Physicochemical Properties of this compound (DSA)

| Property | Value | Source(s) |

| Molecular Weight | 340.29 g/mol | [6][8] |